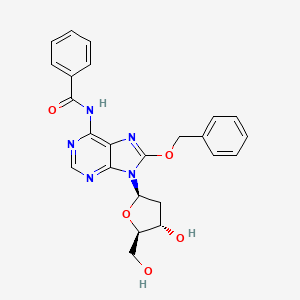

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Description

Contextualization within the Landscape of Protected Nucleosides

The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and biotechnology. wikipedia.org This process relies heavily on the use of protected nucleosides, which are nucleoside monomers where reactive functional groups are temporarily blocked by protecting groups. alfachemic.comumich.eduumich.edu This protection is crucial to prevent unwanted side reactions during the sequential coupling of nucleoside building blocks into a growing oligonucleotide chain, a process typically carried out using solid-phase synthesis. wikipedia.orgalfachemic.com

Commonly protected sites on nucleosides include the 5'-hydroxyl group, the exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine, and in the case of ribonucleosides, the 2'-hydroxyl group. umich.eduumich.edu N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine fits squarely within this landscape as a doubly protected deoxyadenosine (B7792050) derivative. The N6-benzoyl group is a standard protecting group for the exocyclic amine of adenine, preventing it from reacting with the activated phosphoramidite (B1245037) monomers during oligonucleotide synthesis. wikipedia.org The benzoyl group is typically removed at the end of the synthesis using a base, such as ammonia (B1221849). wikipedia.org

Significance of Modified Nucleosides in Advanced Chemical Biology Research

Modified nucleosides, both naturally occurring and synthetic, are indispensable tools in chemical biology for probing and manipulating biological processes involving nucleic acids. biosynth.comacs.org These modifications can alter the structure, stability, and function of DNA and RNA, providing insights into fundamental biological mechanisms and enabling the development of novel therapeutic and diagnostic agents. biosynth.combldpharm.comfrontiersin.org

The applications of modified nucleosides are diverse and impactful:

Probing DNA-Protein Interactions: Modifications can be introduced to study how proteins recognize and bind to specific DNA sequences. frontiersin.org

Antiviral and Anticancer Agents: Many clinically used antiviral and anticancer drugs are nucleoside analogs that interfere with viral or cellular DNA replication. biosynth.combldpharm.comnih.gov

Therapeutic Oligonucleotides: Modified nucleosides are incorporated into antisense oligonucleotides and siRNAs to enhance their stability against nucleases and improve their binding affinity to target mRNA. evitachem.com

Expanding the Genetic Alphabet: Synthetic nucleosides with altered hydrogen bonding patterns are used to create unnatural base pairs, expanding the genetic code. frontiersin.orgnih.gov

Epigenetic Research: The study of naturally occurring modifications like N6-methyladenosine provides insights into the epigenetic regulation of gene expression. nih.gov

Overview of 2'-Deoxyadenosine (B1664071) Derivatives with N6 and C8 Substitutions

2'-Deoxyadenosine derivatives with substitutions at both the N6 and C8 positions represent a versatile class of modified nucleosides. The N6 position is crucial for Watson-Crick base pairing, and modifications here can influence DNA duplex stability and recognition by enzymes. nih.govmdpi.com The C8 position, located in the major groove of the DNA double helix, is a common site for oxidative damage and can also be synthetically modified to introduce new functionalities without disrupting the core base-pairing properties. evitachem.comnih.gov

This compound serves as a key intermediate in the synthesis of other important C8-substituted 2'-deoxyadenosine analogs. impurity.com For example, it is a precursor for the synthesis of 2'-Deoxy-7,8-dihydro-8-oxoadenosine, a common DNA lesion resulting from oxidative stress. impurity.comchemicalbook.com The presence of the benzyloxy group at the C8 position in the parent molecule allows for further chemical manipulation at this site. evitachem.com The study of oligonucleotides containing these types of modifications is critical for understanding the mechanisms of DNA damage and repair. evitachem.com

Table 1: Key Chemical Compounds and Their Significance

| Compound Name | Role/Significance |

|---|---|

| This compound | A doubly protected deoxyadenosine derivative used as a building block in oligonucleotide synthesis and for studying DNA modifications. guidechem.com |

| Protected Nucleosides | Nucleoside monomers with temporary blocking groups on reactive sites, essential for controlled oligonucleotide synthesis. alfachemic.comumich.eduumich.edu |

| N6-Benzoyl Group | A common protecting group for the exocyclic amino group of adenine. wikipedia.org |

| Benzyloxy Group | A protecting group that can be attached to the C8 position of purines. wikipedia.orgevitachem.com |

| 2'-Deoxy-7,8-dihydro-8-oxoadenosine | A product of oxidative DNA damage, synthesized from this compound. impurity.comchemicalbook.com |

| N6-methyladenosine | An important epigenetic modification in DNA and RNA. genelink.com |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 142979-40-6 guidechem.com |

| Molecular Formula | C24H23N5O5 guidechem.com |

| Molecular Weight | 461.47 g/mol guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZVFLCUBMPSI-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N6 Benzoyl 8 Benzyloxy 2 Deoxyadenosine

Regioselective Protection Strategies for 2'-Deoxyadenosine (B1664071) Nucleosides

The chemical synthesis of modified nucleosides like N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine hinges on the precise use of protecting groups. These groups temporarily block reactive sites on the molecule, directing subsequent reactions to the desired positions. For 2'-deoxyadenosine, the primary sites requiring protection are the exocyclic N6-amino group of the adenine (B156593) base and the 5'-hydroxyl group of the deoxyribose sugar.

The exocyclic amino group (N6) of the adenine base is nucleophilic and can interfere with subsequent chemical transformations. To prevent unwanted side reactions, this group is typically protected. The benzoyl group is a common and effective protecting group for this purpose.

The protection is generally achieved by reacting 2'-deoxyadenosine with benzoyl chloride in the presence of a base, such as pyridine. The pyridine acts as a catalyst and scavenges the hydrochloric acid byproduct. An alternative method involves the transient protection of the hydroxyl groups with trimethylsilyl chloride (TMSCl) prior to benzoylation, followed by the removal of the silyl groups during aqueous workup. This "one-pot" silylation-acylation-desilylation procedure provides a high yield of the desired N6-benzoyl-2'-deoxyadenosine. nih.gov This compound serves as a crucial intermediate for further modifications. nih.gov

Table 1: Representative Conditions for N6-Benzoylation of 2'-Deoxyadenosine

| Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|

| Benzoyl chloride, Pyridine | Pyridine | Room Temperature | N6-Benzoyl-2'-deoxyadenosine |

Functionalization at the C8 position of the purine (B94841) ring is a key step in the synthesis of the target molecule. This modification can influence the glycosidic bond conformation and introduce new functionalities. The introduction of a benzyloxy group at this position typically follows a two-stage process: initial functionalization of the C8 position to create a reactive site, followed by the installation of the benzyloxy moiety.

The C8 position of purine nucleosides is generally unreactive towards simple electrophilic or nucleophilic substitution. Therefore, activating this position is necessary. Several methods have been developed for this purpose:

Halogenation : Direct bromination of N6-benzoyl-2'-deoxyadenosine with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent yields the 8-bromo derivative. nih.govnih.gov This 8-bromo-N6-benzoyl-2'-deoxyadenosine is an excellent precursor for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

Direct C-H Activation : Transition metal-catalyzed reactions, particularly using palladium or copper catalysts, can directly functionalize the C8-H bond. mdpi.com These methods allow for the coupling of aryl, alkenyl, or other groups at the C8 position without prior halogenation, offering a more atom-economical route. mdpi.comrsc.org

Lithiation : The C8-hydrogen is weakly acidic and can be removed by a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting C8-lithiated species can then react with various electrophiles to introduce a range of substituents. nih.gov

For the synthesis of an 8-alkoxy derivative, the halogenation pathway is the most common and straightforward approach.

Once the C8 position is activated, typically as an 8-bromo derivative, the benzyloxy group can be introduced via a nucleophilic substitution reaction. The most relevant method is an adaptation of the Williamson ether synthesis. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org

In this procedure, benzyl (B1604629) alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the sodium benzyloxide alkoxide. This potent nucleophile then attacks the electrophilic C8 carbon of the 8-bromo-N6-benzoyl-2'-deoxyadenosine, displacing the bromide ion to form the desired C-O bond. The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This SNAr (Nucleophilic Aromatic Substitution) type reaction is analogous to the synthesis of other 8-alkoxy and 8-amino purine derivatives. nih.govnih.gov

Table 2: General Conditions for Benzyloxy Group Installation at C8

| Substrate | Reagents | Base | Solvent | Outcome |

|---|

To prevent the hydroxyl groups of the deoxyribose sugar from participating in unwanted side reactions, especially during oligonucleotide synthesis, they must be protected. The 2'-deoxyribose moiety has two hydroxyl groups: a primary one at the 5' position and a secondary one at the 3' position.

The 5'-hydroxyl group is the most reactive of the sugar hydroxyls due to it being a primary alcohol and having less steric hindrance. prepchem.com Its protection is a mandatory first step in most synthetic routes that involve building an oligonucleotide chain.

A widely used class of protecting groups for the 5'-hydroxyl function are the trityl ethers, particularly the acid-labile dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups. The reaction involves treating the nucleoside with the corresponding trityl chloride in pyridine. The bulkiness of the trityl group ensures high selectivity for the 5'-position. This protecting group is stable under the basic conditions used for subsequent reactions but can be easily removed with a mild acid, a critical feature for solid-phase oligonucleotide synthesis.

Table 3: Common 5'-Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Reagent | Deprotection Condition |

|---|---|---|---|

| Dimethoxytrityl | DMT | Dimethoxytrityl chloride | Mild Acid (e.g., Trichloroacetic acid) |

Compound Index

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2'-Deoxyadenosine |

| N-bromosuccinimide |

| N,N-dimethylformamide |

| This compound |

| N6-benzoyl-2'-deoxyadenosine |

| 8-bromo-N6-benzoyl-2'-deoxyadenosine |

| Benzoyl chloride |

| Benzyl alcohol |

| Bromine |

| Dimethoxytrityl chloride |

| Hydrochloric acid |

| Lithium diisopropylamide |

| Monomethoxytrityl chloride |

| Pyridine |

| Sodium benzyloxide |

| Sodium hydride |

| Tetrahydrofuran |

Sugar Moiety Protection and Derivatization

3'-Hydroxyl Activation for Phosphoramidite (B1245037) Synthesis

The activation of the 3'-hydroxyl group of a protected nucleoside is a critical step to prepare it for incorporation into a growing oligonucleotide chain via solid-phase synthesis. The most prevalent method for this activation is the conversion of the hydroxyl group into a phosphoramidite moiety. This process renders the 3'-oxygen nucleophilic and ready to react with an activated 5'-hydroxyl group of the subsequent nucleotide.

For this compound, which already has protecting groups on the nucleobase (N6-benzoyl and 8-benzyloxy) and typically a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl, the final step before it can be used in an oligonucleotide synthesizer is the phosphitylation of the 3'-hydroxyl group.

The reaction typically involves reacting the 3'-hydroxyl group with a phosphitylating agent under anhydrous conditions. A common agent is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like collidine. The cyanoethyl group serves as a protecting group for the resulting phosphite (B83602) triester, which can be readily removed under mild basic conditions during the deprotection of the final oligonucleotide.

Strictly anhydrous conditions are paramount during this step, as any moisture can lead to the hydrolysis of the phosphitylating agent and the resulting phosphoramidite, significantly reducing the yield and complicating purification. nih.gov The successful synthesis of the 3'-O-phosphoramidite derivative is essential for its efficient incorporation into synthetic DNA oligomers. nih.govnih.gov

Table 1: Common Reagents for 3'-Hydroxyl Phosphitylation

| Reagent/Component | Function |

|---|---|

| 5'-O-DMT-N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine | Starting Nucleoside |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating Agent |

| N,N-diisopropylethylamine (DIPEA) or Collidine | Non-nucleophilic base/activator |

Glycosylation Chemistry in Nucleoside Synthesis Applied to 2'-Deoxyadenosine Derivatives

The formation of the N-glycosidic bond between the purine base and the deoxyribose sugar is a cornerstone of nucleoside synthesis. For 2'-deoxyadenosine derivatives, this reaction presents a significant challenge: controlling the stereochemistry at the anomeric carbon (C1') to exclusively form the desired β-anomer. In the synthesis of ribonucleosides, the 2'-hydroxyl group can act as a participating group, directing the incoming nucleobase to the β-face of the sugar. However, the absence of this 2'-hydroxyl group in 2'-deoxyribose donors means that glycosylation reactions can produce a mixture of α and β anomers. nih.govbris.ac.uk

Several strategies have been developed to address this challenge:

Vorbrüggen Glycosylation: This is one of the most widely used methods. It involves reacting a silylated heterocyclic base (like N6-Benzoyl-8-benzyloxyadenine) with a protected 1-halo-2-deoxyribose or 1-O-acetyl-2-deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction generally proceeds through an S_N_2-like mechanism, which can favor the formation of the β-anomer.

Anion Glycosylation: This method involves the reaction of an anionic salt of the purine base with a glycosyl halide. openaccesspub.org For example, the potassium salt of the protected adenine derivative can be reacted with a 1-chloro-2-deoxyribose derivative. openaccesspub.org However, this approach can sometimes lead to mixtures of N9 and N7 regioisomers, in addition to anomeric mixtures. openaccesspub.org

Enzymatic Transglycosylation: Biocatalytic methods using enzymes like nucleoside phosphorylases can offer high stereoselectivity and regioselectivity. tandfonline.com These enzymes catalyze the transfer of a deoxyribosyl group from a donor nucleoside to the target purine base, yielding the desired β-nucleoside. tandfonline.com

The choice of method depends on the specific protecting groups on the sugar and base, as well as the desired scale of the synthesis. nih.gov

Convergent and Linear Synthetic Route Design Considerations

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion from a starting material. For the target compound, a linear route might start with commercially available 2'-deoxyadenosine. This would be followed by a sequence of reactions to introduce the protecting groups:

Benzoylation at the N6 position.

Introduction of a benzyloxy group at the C8 position (e.g., via bromination followed by nucleophilic substitution).

Protection of the 5'-hydroxyl with a DMT group.

Phosphitylation of the 3'-hydroxyl.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule independently and then combining them in the final stages. wikipedia.orgfiveable.me For this compound, a convergent approach would involve:

Fragment A Synthesis: Synthesize the modified base, N6-Benzoyl-8-benzyloxyadenine.

Fragment B Synthesis: Prepare a suitable protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose).

Fragment Coupling: Combine Fragment A and Fragment B in a glycosylation reaction (as described in section 2.2) to form the protected nucleoside.

Final Modifications: Deprotect the hydroxyls on the sugar and selectively protect the 5'-OH with a DMT group, followed by 3'-phosphitylation.

| Example Path | 2'-deoxyadenosine → Modification 1 → Mod 2 → etc. | (Base synthesis) + (Sugar synthesis) → Glycosylation |

Purification and Isolation Techniques for Protected Nucleosides

The purification of protected nucleosides like this compound is crucial to ensure high fidelity in subsequent oligonucleotide synthesis. Impurities can lead to side reactions and the formation of truncated or incorrect DNA sequences. The hydrophobic nature of the various protecting groups (benzoyl, benzyloxy, DMT) necessitates specific purification techniques.

Chromatographic Separations

Chromatography is the most common technique for purifying protected nucleosides. The choice of method depends on the scale and the nature of the impurities.

Silica Gel Chromatography: For small to medium-scale laboratory preparations, flash column chromatography using silica gel is extensively used. google.com A solvent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), is used to elute the compounds from the column. The highly hydrophobic, DMT-containing product usually elutes separately from more polar, non-DMT-containing starting materials or byproducts. While effective, this method can be labor-intensive and require large volumes of solvents, making it costly for industrial-scale purification. google.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is an efficient method for both analysis and purification. atdbio.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for protected nucleosides. atdbio.com In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., a gradient of acetonitrile (B52724) in water or a buffer). The presence of the lipophilic DMT group makes "trityl-on" purification highly effective, as the desired product is retained much more strongly on the column than any non-tritylated failure sequences. atdbio.com

Crystallization Methodologies

Crystallization is an effective and scalable method for obtaining highly pure compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out of the solution while impurities remain dissolved.

However, fully protected nucleosides can be very difficult to crystallize due to their amorphous nature and the presence of multiple, flexible protecting groups. google.com Despite this difficulty, recrystallization can sometimes be achieved using solvents like ethanol. google.com In some cases, precipitation of the product from a solution by adding a non-solvent is used as an alternative to true recrystallization to remove trace impurities. google.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2'-deoxyadenosine |

| N6-Benzoyl-8-benzyloxyadenine |

| 4,4'-dimethoxytrityl (DMT) |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |

| N,N-diisopropylethylamine (DIPEA) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose |

Chemical Transformations and Reactivity of N6 Benzoyl 8 Benzyloxy 2 Deoxyadenosine

Reactivity of the Benzoyl Protecting Group

The N6-benzoyl group is a standard protecting group for the exocyclic amine of adenosine (B11128), preventing unwanted side reactions during the automated cycles of oligonucleotide synthesis. biosearchtech.com Its reactivity is primarily characterized by its lability under basic conditions.

Conditions for Deprotection (Ammonolysis, etc.)

The removal of the N-benzoyl group is typically achieved through ammonolysis, a process involving treatment with aqueous ammonia (B1221849). nih.gov This reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon of the benzoyl group, leading to the formation of benzamide (B126) and the deprotected exocyclic amine of deoxyadenosine (B7792050).

Various conditions have been developed for the deprotection of standard N-benzoyl protecting groups, often in the context of cleaving the oligonucleotide from the solid support and removing other protecting groups simultaneously. nih.gov While specific conditions for N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine are not extensively documented, the deprotection of related N6-benzoyl-2'-deoxyadenosine-containing oligonucleotides provides a reliable framework. Common methods include treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55 °C) for several hours. researchgate.netglenresearch.com

More rapid deprotection can be achieved using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), which can reduce deprotection times significantly. glenresearch.com However, the choice of deprotection conditions must also consider the stability of other functionalities in the oligonucleotide, including the C8-benzyloxy group.

Table 1: General Conditions for N-Benzoyl Group Deprotection

| Reagent/System | Temperature (°C) | Duration | Notes |

| Concentrated NH₄OH | 55 | 8-17 hours | Standard method for complete deprotection. researchgate.netglenresearch.com |

| NH₄OH/Methylamine (AMA) | Room Temperature - 65 | 10 minutes - 8 hours | Faster deprotection, but requires careful optimization. biosearchtech.comglenresearch.com |

| Triethylamine/Lithium Hydroxide in Methanol | 75 | 1 hour | An alternative ammonia-free method. nih.gov |

| Potassium Carbonate in Methanol | Room Temperature | 4 hours | Ultra-mild conditions, typically for more labile protecting groups. glenresearch.com |

Stability Under Oligonucleotide Synthesis Conditions

The N6-benzoyl group is designed to be stable throughout the standard cycles of automated solid-phase oligonucleotide synthesis. This includes resistance to the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group and the reagents used for coupling and capping steps. The presence of the 8-benzyloxy group is not expected to significantly alter the stability of the N-benzoyl group under these conditions. However, it is noteworthy that N6-benzoyl protection on deoxyadenosine can render the glycosidic bond more susceptible to depurination under acidic conditions compared to other N-protecting groups like phenoxyacetyl. oup.com This increased lability necessitates careful control of the detritylation step to maintain high fidelity during synthesis.

Reactivity and Lability of the Benzyloxy Protecting Group at C8

The benzyloxy group at the C8 position of the purine (B94841) ring introduces specific electronic and steric properties to the nucleoside. Its cleavage is a critical step in obtaining the final, deprotected oligonucleotide.

Cleavage Mechanisms for Ether-Based Protecting Groups

Benzyl (B1604629) ethers are generally stable to the basic and mild acidic conditions used during oligonucleotide synthesis. The primary method for the cleavage of a benzyloxy group is catalytic hydrogenolysis. nih.gov This reaction involves the use of a palladium catalyst (e.g., palladium on carbon) in the presence of a hydrogen source, such as hydrogen gas or a hydrogen donor like cyclohexene (B86901) or formic acid. The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the ether, yielding toluene (B28343) and the free 8-hydroxy-2'-deoxyadenosine.

Alternative methods for cleaving benzyl ethers include treatment with strong acids, though this is generally not compatible with oligonucleotides due to the lability of the glycosidic bonds. Oxidative cleavage methods are also known but are less common in this context. nih.gov

Table 2: Cleavage Methods for Benzyl Ethers

| Method | Reagents | General Conditions | Products |

| Catalytic Hydrogenolysis | Pd/C, H₂ (or hydrogen donor) | Room temperature, atmospheric or elevated pressure | 8-Hydroxy-2'-deoxyadenosine, Toluene |

| Reductive Cleavage | NaBH₃CN, Acetic Acid | Ambient temperature | N6-acyladenosines from N6-acyl-5'-O,8-cycloadenosines nih.gov |

Impact on Oligonucleotide Synthesis Fidelity

The presence of a bulky substituent at the C8 position, such as a benzyloxy group, can influence the conformation of the nucleoside, favoring the syn conformation around the glycosidic bond. This can have implications for the fidelity of oligonucleotide synthesis. For instance, studies on 8-substituted purines have shown that they can affect the efficiency of incorporation by DNA polymerases and can sometimes lead to mispairing. nih.gov While the impact of an 8-benzyloxy group on automated chemical synthesis fidelity is not extensively detailed, it is a factor to consider, as significant steric hindrance could potentially lower coupling efficiencies. Research on related 8-methoxy-2'-deoxyadenosine has shown that it can be successfully incorporated into oligonucleotides using the phosphoramidite (B1245037) method. nih.gov

Phosphorylation and Phosphoramidite Formation Chemistry

To be utilized in automated oligonucleotide synthesis, this compound must be converted into its 3'-phosphoramidite derivative. This process typically involves two key steps: protection of the 5'-hydroxyl group, usually with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

The synthesis of the phosphoramidite of the related 8-bromo-2'-deoxyadenosine (B120125) has been described and involves the reaction of the 5'-O-DMT protected nucleoside with a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net A similar strategy would be applicable to this compound.

The general reaction scheme for phosphoramidite synthesis is as follows:

5'-O-DMT Protection: The 5'-hydroxyl group of this compound is reacted with DMT-chloride in pyridine.

3'-Phosphitylation: The resulting 5'-O-DMT-N6-benzoyl-8-benzyloxy-2'-deoxyadenosine is then reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and a mild base (e.g., DIPEA) in an anhydrous solvent like dichloromethane (B109758) or acetonitrile (B52724) to yield the desired phosphoramidite.

The resulting phosphoramidite can then be purified and used in automated DNA synthesizers. The coupling efficiency of such a modified phosphoramidite would need to be carefully evaluated to ensure the high-yield synthesis of the desired oligonucleotide.

3'-Hydroxyl Phosphitylation Methodologies

The conversion of this compound to its corresponding phosphoramidite derivative is a pivotal step for its incorporation into oligonucleotides via automated solid-phase synthesis. This transformation targets the 3'-hydroxyl group of the deoxyribose sugar. The most prevalent method for this phosphitylation involves the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). researchgate.netnih.gov

The general reaction scheme proceeds as follows: The 5'-hydroxyl group of the starting nucleoside is first protected, typically with a dimethoxytrityl (DMT) group, to ensure regioselective phosphitylation at the 3'-position. The protected nucleoside is then reacted with the phosphitylating agent. An alternative and complementary approach utilizes 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite as the phosphitylating reagent, which is activated under mild acidic conditions. nih.gov The resulting 3'-phosphoramidite is a stable, yet reactive monomer suitable for oligonucleotide synthesis. broadpharm.comakonscientific.com

| Reagent | Activating Condition | Key Features |

| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Mildly basic (e.g., DIPEA) | Standard, widely used method. |

| 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite | Mildly acidic (e.g., tetrazole) | Complements the chlorophosphoramidite method. |

This table summarizes the common phosphitylating reagents and their activating conditions for the 3'-hydroxyl group of protected nucleosides.

Stereochemical Considerations in Phosphoramidite Synthesis

The phosphitylation of the 3'-hydroxyl group of this compound introduces a new chiral center at the phosphorus atom. As the phosphoramidite reagent itself is chiral, the reaction with the chiral nucleoside results in the formation of a pair of diastereomers (Rp and Sp). In standard phosphoramidite synthesis, this typically leads to a nearly 1:1 mixture of these diastereomers.

The stereochemical outcome of the subsequent coupling reaction during oligonucleotide synthesis can be influenced by several factors, including the choice of activator and the steric bulk of the substituents on both the nucleoside and the phosphoramidite. The presence of the bulky benzyloxy group at the C8 position of the adenine (B156593) base may exert some degree of stereochemical influence on the approaching phosphoramidite during the phosphitylation reaction, potentially leading to a deviation from a 1:1 diastereomeric ratio. The precise control of the phosphorus stereochemistry is an area of active research, as the stereochemistry of the resulting phosphodiester or phosphorothioate (B77711) linkages in an oligonucleotide can significantly impact its structural and biological properties.

Stability of the N-Glycosidic Bond in Modified Deoxyadenosine

The stability of the N-glycosidic bond (the C1'—N9 bond) is a critical factor in the synthesis of oligonucleotides, particularly during the acidic deprotection steps required to remove the 5'-DMT group. It is well-documented that the N-glycosidic bond of purine deoxynucleosides is susceptible to cleavage under acidic conditions, a process known as depurination.

The N6-benzoyl protecting group on deoxyadenosine has been shown to destabilize the N-glycosidic bond, making it more prone to acid-catalyzed depurination compared to the unprotected nucleoside or those with different protecting groups. nih.govoup.com This increased lability is attributed to the electron-withdrawing nature of the benzoyl group, which facilitates protonation at the N7 position of the purine ring, a key step in the mechanism of depurination. oup.com

Conversely, modifications at the C8 position of purines can significantly influence N-glycosidic bond stability. For instance, the presence of an 8-oxo group, as in 8-oxo-2'-deoxyguanosine, has been found to substantially increase the stability of the N-glycosidic bond towards acid hydrolysis. nih.govnih.govresearchgate.netresearchgate.net This stabilization is attributed to the alteration of the electronic properties of the purine ring system, which disfavors the protonation required for bond cleavage. nih.gov While specific studies on the 8-benzyloxy substituent are limited, it is plausible that the electron-donating character of the ether oxygen could contribute to the stabilization of the N-glycosidic bond, counteracting the destabilizing effect of the N6-benzoyl group to some extent.

| Modification | Effect on N-Glycosidic Bond Stability (vs. dA) | Reference |

| N6-Benzoyl | Decreased | nih.govoup.com |

| N6-Phenoxyacetyl | Increased (compared to N6-Benzoyl) | nih.gov |

| N6-Dialkylformamidine | Significantly Increased | nih.gov |

| 8-Oxo | Significantly Increased | nih.govnih.govresearchgate.net |

This table compares the relative stability of the N-glycosidic bond in deoxyadenosine with various modifications under acidic conditions.

Side Reactions and By-product Formation During Synthesis and Manipulation

Several side reactions can occur during the synthesis and subsequent manipulation of oligonucleotides containing this compound.

Phosphitylation of the Purine Base: Although the 3'-hydroxyl group is the primary site of phosphitylation, side reactions involving the purine base can occur. For instance, in the synthesis of 8-oxoguanosine phosphoramidite, phosphitylation at the O6 position of the guanine (B1146940) ring has been reported as a potential side reaction. nih.gov While less likely for the N6-benzoyl protected adenine, the reactivity of the 8-benzyloxy substituent should be considered.

Cleavage of the Benzyloxy Group: The benzyloxy group is generally stable under the conditions of oligonucleotide synthesis. However, strongly acidic or basic conditions, or catalytic hydrogenation, could potentially lead to its cleavage. Studies on O-alkylthymidine residues have shown that some O-alkyl groups can be labile during the final deprotection steps. nih.gov The stability of the 8-benzyloxy group should be carefully evaluated under the specific deprotection conditions employed.

Modification of the Benzoyl Group: The benzoyl protecting group is removed during the final deprotection step, typically with concentrated ammonium hydroxide. Incomplete removal would result in a modified nucleobase within the final oligonucleotide.

Careful optimization of reaction conditions, including the choice of protecting groups, detritylation conditions, and final deprotection protocols, is essential to minimize these side reactions and ensure the synthesis of high-purity oligonucleotides containing this compound.

Applications in Chemical Biology and Nucleic Acid Chemistry

Role as a Monomer in Oligonucleotide Synthesis

The primary application of N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine is as a monomeric precursor for the automated chemical synthesis of oligonucleotides. To be used in synthesis, it is first converted into a more reactive derivative, typically a 3'-phosphoramidite. This phosphoramidite (B1245037) building block can then be incorporated into a growing DNA chain at any desired position.

The N6-benzoyl group serves as standard protection for the exocyclic amine of adenine (B156593), preventing unwanted side reactions during the synthesis cycles. atdbio.com The 8-benzyloxy group is a specific protecting group for an 8-oxo functionality, which is revealed in a later step. nih.gov This dual-protection strategy is essential for producing oligonucleotides with a site-specific 8-oxo-2'-deoxyadenosine (B120488) modification.

Incorporation into Synthetic DNA Strands

The incorporation of the this compound phosphoramidite into DNA is achieved through standard automated solid-phase synthesis protocols. nih.govdanaher.com The process involves a repeated cycle of four key chemical reactions:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside to free the 5'-hydroxyl group for the next coupling reaction.

Coupling: The this compound phosphoramidite, activated by a reagent like tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. beilstein-journals.org This step forms a phosphite (B83602) triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would lead to deletion-mutant sequences.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage, typically using an iodine solution.

This cycle is repeated for each nucleotide in the desired sequence. The efficiency of each coupling step is critical for the successful synthesis of long oligonucleotides.

Solid-Phase Oligonucleotide Synthesis Methodologies

Solid-phase synthesis is the standard method for creating custom oligonucleotides and is the primary methodology in which this compound is employed. danaher.com In this technique, the growing DNA chain is covalently attached to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene, inside a synthesis column. nih.govdanaher.com

The key advantage of this approach is that reagents and by-products in the liquid phase can be easily washed away after each step, while the oligonucleotide remains anchored to the support. atdbio.com This simplifies the purification process at each cycle and allows the entire synthesis to be automated. thermofisher.com Once the full-length sequence has been assembled, the oligonucleotide is chemically cleaved from the support, and all protecting groups are removed to yield the final, purified product. atdbio.comglenresearch.com

| Synthesis Step | Reagent/Process | Purpose |

| Chain Elongation | Automated Synthesizer | Stepwise addition of phosphoramidite monomers. |

| Cleavage | Concentrated Ammonia (B1221849) | Releases the oligonucleotide from the solid support. glenresearch.com |

| Base Deprotection | Concentrated Ammonia | Removes the N6-benzoyl protecting group from adenine. glenresearch.com |

| Phosphate (B84403) Deprotection | Concentrated Ammonia | Removes the β-cyanoethyl groups from the phosphate backbone. atdbio.com |

| Special Deprotection | Catalytic Hydrogenolysis | Removes the 8-benzyloxy group to yield 8-oxo-adenosine. wikipedia.org |

| Purification | HPLC or PAGE | Separates the full-length product from truncated sequences. danaher.com |

Solution-Phase Oligonucleotide Synthesis Methodologies

While less common for routine synthesis, solution-phase methods offer advantages for large-scale production of oligonucleotides. beilstein-journals.org In this approach, the synthesis is carried out in a homogenous solution, with the growing oligonucleotide chain anchored to a soluble support, such as polyethylene (B3416737) glycol (PEG). beilstein-journals.org Purification after each cycle is more complex than in solid-phase synthesis, often requiring techniques like precipitation, extraction, or filtration to separate the polymer-supported oligonucleotide from excess reagents. beilstein-journals.org The fundamental phosphoramidite chemistry, including the use of protected monomers like this compound, remains the same as in solid-phase synthesis.

Generation of C8-Modified Adenosine (B11128) Derivatives for Research

Modification at the C8-position of purine (B94841) nucleosides like adenosine introduces significant changes to the local structure and properties of DNA. These modifications can alter the sugar pucker conformation, influence the glycosidic bond orientation (from the typical anti to the less common syn), and disrupt standard Watson-Crick base pairing. The this compound monomer is a key precursor for introducing one of the most biologically significant C8-modifications: the 8-oxo lesion.

Precursor to 8-Oxo-2'-deoxyadenosine Analogues

8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a form of oxidative DNA damage, analogous to the more extensively studied 8-oxo-2'-deoxyguanosine (8-oxo-dG). genelink.comnih.gov These lesions arise from the reaction of DNA with reactive oxygen species (ROS) and are implicated in mutagenesis and various diseases. nih.gov To study the biological consequences of this damage, researchers require synthetic oligonucleotides containing a single, site-specific 8-oxo-dA lesion.

Directly incorporating an unprotected 8-oxo-dA phosphoramidite into an oligonucleotide is problematic due to the chemical reactivity of the 8-oxo group. Therefore, a protection strategy is employed. The 8-benzyloxy group serves as an effective protecting group for the 8-oxo functionality. nih.gov The synthesis proceeds as follows:

The this compound phosphoramidite is incorporated into the desired DNA sequence using standard solid-phase synthesis.

After the synthesis is complete, but before the final deprotection with ammonia, the 8-benzyloxy group is selectively removed. This is typically achieved by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst). wikipedia.org

The resulting oligonucleotide, now containing an 8-oxo-dA residue and still bearing the other protecting groups, is treated with aqueous ammonia to remove the N6-benzoyl and cyanoethyl groups and cleave the DNA from the solid support. glenresearch.com

This strategy provides unambiguous access to DNA strands containing a single 8-oxo-dA, enabling detailed studies of its effects on DNA replication, repair, and structure.

| Precursor Compound | Protecting Groups | Target Modification | Biological Significance |

| This compound | N6-Benzoyl, 8-Benzyloxy | 8-Oxo-2'-deoxyadenosine | Oxidative DNA damage, mutagenesis. nih.govgenelink.com |

Synthesis of Spatially Constrained or Reporter-Modified Oligonucleotides

The C8 position of purines is a common site for attaching various chemical groups to create modified oligonucleotides with novel properties. nih.gov While this compound is primarily a precursor for 8-oxo-dA, the broader field of C8 modification highlights the importance of such building blocks.

Attaching bulky groups or chemical reporters at the C8 position can create spatially constrained nucleic acids. These constraints can force the nucleoside into a specific syn or anti conformation around the glycosidic bond, which is useful for studying DNA secondary structures like Z-DNA or for probing the active sites of DNA-binding proteins. nih.gov Furthermore, fluorescent dyes or other reporter groups can be tethered to the C8 position, allowing the resulting oligonucleotides to be used as probes in various biochemical and cell-based assays. nih.gov The synthesis of these C8-modified oligonucleotides follows the same general principle: a protected nucleoside phosphoramidite bearing the desired modification is prepared and then incorporated into a DNA sequence using automated solid-phase synthesis. nih.govresearchgate.net

Probing DNA Structure and Dynamics through Modified Nucleoside Incorporation

The incorporation of modified nucleosides like this compound into synthetic DNA oligonucleotides is a key technique for understanding the physical and biological properties of nucleic acids. The modification at the C8 position of the purine ring is particularly influential on the conformation of the DNA helix.

Influence of C8 Substitution on Helix Conformation

The substitution at the C8 position of purine nucleosides with a bulky group, such as a benzyloxy group, has a profound effect on the glycosidic bond conformation. This bond, which connects the nucleobase to the sugar moiety, can adopt either an anti or a syn conformation. In standard B-DNA, the anti conformation is predominant. However, the presence of a large substituent at the C8 position creates steric hindrance, favoring the syn conformation.

This shift in conformational preference can significantly alter the local and global structure of the DNA helix. For instance, a sequence of nucleotides in the syn conformation can promote the transition from the common right-handed B-DNA to a left-handed Z-DNA structure. This has implications for understanding DNA recognition by proteins and the regulation of gene expression.

Table 1: Influence of C8-Substituents on Deoxyadenosine (B7792050) Conformation

| C8-Substituent | Predominant Glycosidic Conformation | Potential Impact on DNA Helix |

|---|---|---|

| Hydrogen (unmodified) | anti | Favors standard B-DNA conformation |

| Benzyloxy | syn | Can induce local Z-DNA conformation |

| Bromo | syn | Often used to study Z-DNA transitions |

This table illustrates the general principle that bulky C8 substituents favor a syn conformation, which can lead to non-B-DNA structures.

The altered stacking interactions and base pairing geometry resulting from the syn conformation can be studied using various biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), to provide a detailed picture of the modified DNA's three-dimensional structure.

Investigations into Enzyme-Nucleic Acid Interactions

Modified nucleosides are instrumental in elucidating the mechanisms of enzymes that process nucleic acids, such as polymerases and nucleases. By incorporating this compound (or its de-benzoylated counterpart, 8-benzyloxy-2'-deoxyadenosine) into a DNA strand, researchers can probe the active sites of these enzymes and understand how they recognize and accommodate modified substrates.

Studies have shown that various DNA polymerases can incorporate 8-substituted-2'-deoxyadenosine triphosphates into a growing DNA chain. ubc.cadocumentsdelivered.com The efficiency of this incorporation can provide valuable information about the steric tolerance of the polymerase's active site. For example, some polymerases might be more permissive to bulky C8 modifications than others, shedding light on their fidelity and substrate specificity.

Similarly, the presence of an 8-benzyloxy-2'-deoxyadenosine (B584677) modification within a DNA duplex can affect the rate and pattern of cleavage by nucleases. This can reveal how these enzymes scan the DNA helix and recognize their target sequences, and whether a distorted helical structure induced by the modification enhances or inhibits cleavage. While direct studies with 8-benzyloxy-2'-deoxyadenosine are not extensively documented in the search results, the principle is well-established with other C8-modified nucleosides. For instance, the related 5',8-cyclo-2'-deoxyadenosine lesion, which also forces a specific conformation, has been shown to impact the activity of DNA-cleaving enzymes. mdpi.comresearchgate.net

Construction of Architecturally Complex Nucleic Acid Constructs

The chemical synthesis of oligonucleotides allows for the creation of nucleic acid structures with predefined sequences and modifications. This compound, as a phosphoramidite building block, can be incorporated into these synthetic schemes to generate complex DNA architectures for various research purposes.

Synthesis of Branched Oligonucleotides

Branched nucleic acids are of interest as they mimic intermediates in biological processes like RNA splicing and can be used to create complex, three-dimensional DNA nanostructures. oup.comresearchgate.net The synthesis of these structures often relies on specialized phosphoramidite building blocks that can initiate the growth of a new oligonucleotide chain from an internal position of another.

Integration into Synthetic Gene Assemblies for Fundamental Research

Synthetic genes are powerful tools for studying gene function and regulation. The site-specific incorporation of modified nucleosides into these synthetic constructs allows for precise investigations into how specific DNA lesions or structural alterations affect biological processes like transcription, replication, and repair.

Integrating 8-benzyloxy-2'-deoxyadenosine into a synthetic gene could be used to explore how a localized Z-DNA-promoting lesion impacts gene expression in vitro. For example, researchers could test whether such a modification within a promoter region affects the binding of transcription factors or the initiation of transcription by RNA polymerase. While the N6-benzoyl group is a protecting group used during synthesis and would be removed for the final biological application, its precursor role is critical. caymanchem.com

Studies on Non-Canonical Nucleic Acid Structures

Beyond the canonical double helix, DNA can adopt a variety of other structures, including G-quadruplexes and triplexes. These non-canonical structures are implicated in important biological processes, and modified nucleosides are valuable probes for studying their formation and stability.

The propensity of 8-substituted purines to adopt a syn conformation makes them particularly interesting for the study of G-quadruplexes. G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, and the guanines in these structures must adopt a syn conformation. While this compound is a deoxyadenosine derivative, the principles of C8 substitution can be extended to guanosine (B1672433). Studies on related 8-substituted purines, such as 8-propynyl-2'-deoxyadenosine, have shown that they can significantly stabilize parallel G-quadruplex structures. researchgate.net This suggests that the incorporation of 8-benzyloxy-2'-deoxyadenosine into G-quadruplex-forming sequences could be a strategy to modulate their stability and investigate their structural features.

Impact of N6-Benzoyl and 8-Benzyloxy Groups on Quadruplex Stability

G-quadruplexes are four-stranded nucleic acid structures formed from guanine-rich sequences. They are characterized by stacked G-tetrads, which are square planar arrangements of four guanine (B1146940) bases interacting through Hoogsteen hydrogen bonds. The stability of these structures is sensitive to various factors, including the nature of the constituent nucleobases. The incorporation of modified nucleosides like this compound can significantly alter the stability of G-quadruplexes.

The introduction of a bulky substituent at the C8 position of a purine, such as the benzyloxy group in this compound, is generally expected to be destabilizing to a G-quadruplex structure. This is primarily due to steric hindrance. The C8 position is located in the imidazole (B134444) portion of the purine ring, and a large group in this position can clash with the sugar-phosphate backbone or adjacent bases, disrupting the planarity and stacking of the G-tetrads. For a G-quadruplex to form, specific syn and anti conformations of the guanosine residues are required. A bulky C8 substituent can restrict the necessary conformational freedom, thereby impeding proper folding and reducing thermal stability. For instance, studies on related 8-substituted guanosine analogs have shown that they can be highly disruptive to quadruplex formation. nih.gov

The combined effect of these two bulky substituents would likely be a significant decrease in the thermal stability (melting temperature, Tm) of a G-quadruplex. This destabilization can be a useful property in chemical biology research, allowing for the controlled disruption of G-quadruplex structures to study their biological roles.

Table 1: Illustrative Impact of Purine Modifications on G-Quadruplex Stability

| Modification Position | Type of Substituent | Expected Impact on Tm (°C) | Rationale |

| C8 of Guanine | Small (e.g., -Br) | Minor Decrease | Minimal steric hindrance. |

| C8 of Guanine | Bulky (e.g., -Benzyloxy) | Significant Decrease | Steric clashes disrupt G-tetrad formation. |

| N6 of Adenine (in loop) | Small (e.g., -CH₃) | Context-Dependent | Can enhance stacking or cause minor disruption. |

| N6 of Adenine (in loop) | Bulky (e.g., -Benzoyl) | Significant Decrease | Steric hindrance disrupts loop conformation and potential interactions. |

Note: The data in this table is illustrative and based on established principles of nucleic acid chemistry. The exact change in Tm is sequence-dependent.

Modulation of Triplex Formation by Modified Deoxyadenosine

DNA triplexes, or triple-helical DNA, are formed when a third strand of DNA binds in the major groove of a DNA duplex. This binding is sequence-specific and relies on the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds between the bases of the third strand and the purine bases of the Watson-Crick base pairs. The stability of a triplex is highly dependent on pH and the specific sequence composition.

The incorporation of this compound into a potential triplex-forming oligonucleotide would be expected to inhibit or destabilize triplex formation. The N6 position of adenine is critically involved in the hydrogen bonding that stabilizes certain triplex motifs. For example, in the pyrimidine-purine-pyrimidine (Y·R·Y) motif, an A·T base pair in the duplex is recognized by a thymine (B56734) in the third strand, forming a T·A·T triplet where the N6-amino group of adenine acts as a hydrogen bond donor. The presence of a benzoyl group at this position would block this essential hydrogen bond, thereby preventing the formation of this triplet.

Furthermore, the 8-benzyloxy group introduces a large, sterically demanding entity into the major groove of the target duplex. The third strand must fit snugly within this groove to form the necessary hydrogen bonds. The bulky benzyloxy substituent would likely occupy space required by the third strand, leading to significant steric clashes and preventing proper alignment for triplex formation. Studies on other C8-substituted purines have demonstrated their disruptive effect on triplex stability.

Therefore, this compound is not a suitable building block for constructing triplex-forming oligonucleotides intended for stable triplex formation. Instead, its incorporation could be used as a tool to locally disrupt a potential triplex-forming sequence, which can be valuable for studying the functional consequences of triplex formation in a specific region of DNA.

Table 2: Predicted Effect of this compound on Triplex Stability

| Triplex Motif | Role of Adenine N6-Amino Group | Impact of N6-Benzoyl Group | Impact of 8-Benzyloxy Group | Overall Predicted Effect on Stability |

| T·A·T | Hydrogen Bond Donor | Prevents Hoogsteen H-bond | Steric hindrance in major groove | Strong Destabilization |

| C+·G·C | N/A | N/A | N/A | N/A (Adenine not involved) |

Note: This table illustrates the predicted impact based on the structural requirements for triplex formation.

Advanced Spectroscopic and Structural Characterization of N6 Benzoyl 8 Benzyloxy 2 Deoxyadenosine and Its Oligonucleotide Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of nucleosides in solution. For a modified nucleoside like N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine, a suite of NMR experiments would be required for a complete assignment of all proton, carbon, and phosphorus signals and to define its conformational preferences.

1H, 13C, 31P NMR Chemical Shift Analysis

The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each nucleus.

¹H NMR: Proton NMR would be used to identify the signals corresponding to the deoxyribose sugar protons (H1', H2'/H2'', H3', H4', H5'/H5''), the non-exchangeable aromatic protons of the adenine (B156593) core, and the protons of the N6-benzoyl and 8-benzyloxy protecting groups. The chemical shifts and coupling constants of the sugar protons are particularly informative for determining the sugar pucker conformation (C2'-endo vs. C3'-endo).

¹³C NMR: Carbon NMR, often acquired with proton decoupling, provides a count of unique carbon atoms and their chemical environments. Specific chemical shifts would confirm the presence of the deoxyribose, adenine, benzoyl, and benzyloxy carbons. acs.org

³¹P NMR: When incorporated into an oligonucleotide, the phosphorus-31 nucleus of the phosphodiester backbone gives a distinct signal. In oligonucleotide adducts of this compound, the chemical shift of the ³¹P signal would be sensitive to the local conformation and electronic environment, providing insight into the structural impact of the modification.

A data table of specific chemical shifts would be presented here if available.

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for determining through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It is critical for tracing the connectivity of the deoxyribose sugar protons from H1' through to H5'/H5''.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. NOESY is crucial for determining the conformation around the glycosidic bond (syn vs. anti) by observing correlations between the adenine H2 proton and the sugar H1' or H2' protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is the primary method for assigning the carbon signals of the molecule based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is invaluable for connecting different parts of the molecule, for instance, linking the H1' proton of the sugar to the C4 and C8 carbons of the purine (B94841) base, confirming the site of glycosylation. It would also confirm the attachment of the benzoyl and benzyloxy groups to the N6 and C8 positions, respectively.

A table summarizing key 2D NMR correlations would be presented here if available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight and, through fragmentation, structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of this compound (C₂₄H₂₃N₅O₅, Exact Mass: 461.1699). guidechem.com Such a measurement is a definitive confirmation of the compound's identity.

A data table with theoretical and observed m/z values would be presented here if available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

In tandem mass spectrometry, ions of a specific mass-to-charge ratio (the parent ion) are selected and fragmented by collision with an inert gas. Analysis of the resulting fragment ions (daughter ions) provides a wealth of structural information. For this compound, characteristic fragmentation pathways would be expected:

Glycosidic Bond Cleavage: A primary fragmentation event for nucleosides is the cleavage of the N-glycosidic bond, resulting in a fragment ion corresponding to the modified base, [N6-Benzoyl-8-benzyloxyadenine+H]⁺, and a neutral loss of the deoxyribose sugar.

Loss of Protecting Groups: Fragmentation of the benzyloxy and benzoyl groups would also be observed, such as the loss of a benzyl (B1604629) radical or neutral benzaldehyde.

A table of observed parent and fragment ions and their proposed structures would be presented here if available.

X-ray Crystallography for Solid-State Structural Determination

A data table summarizing key crystallographic parameters (space group, unit cell dimensions, bond lengths/angles) would be presented here if available.

Crystal Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. ffame.org This technique provides precise three-dimensional coordinates of atoms within a crystal lattice, offering unparalleled insight into molecular geometry, crystal packing, and the nature of intermolecular forces.

For a molecule like this compound, single-crystal X-ray diffraction analysis would reveal critical details about its solid-state conformation. The analysis begins with growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. scbt.com

The crystal packing, or the arrangement of molecules within the crystal, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively dictate the stability and physical properties of the crystal. For this compound, the key interactions would likely include:

Hydrogen Bonds: The deoxyribose sugar contains hydroxyl groups, and the purine ring has nitrogen atoms that can act as hydrogen bond donors and acceptors. These interactions are crucial in forming a stable, ordered crystal lattice.

π-π Stacking: The benzoyl and benzyloxy groups, as well as the purine ring system, are aromatic. These planar structures can stack on top of each other, an energetically favorable arrangement that contributes significantly to crystal stability.

Van der Waals Forces: These are ubiquitous, non-specific interactions that occur between all atoms and molecules.

A detailed crystallographic study would provide quantitative data on these interactions, such as bond distances and angles. While specific crystallographic data for this compound is not publicly available, the table below outlines the parameters that would be determined from such an analysis.

Table 1: Representative Crystallographic Data for a Modified Nucleoside

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = 10.2 Å, b = 15.4 Å, c = 8.9 Å, β = 98.7° |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Key Intermolecular Interactions | Specific hydrogen bonds, π-stacking distances. | e.g., N-H···O distance of 2.9 Å |

Absolute Configuration Determination

The deoxyribose sugar in this compound contains chiral centers, meaning the molecule can exist as different stereoisomers. Determining the absolute configuration—the actual three-dimensional arrangement of atoms—at these chiral centers is critical, as different stereoisomers can have vastly different biological activities.

Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. ffame.org Chiral molecules absorb left- and right-circularly polarized light differently, and a CD spectrum plots this difference in absorption versus wavelength. The resulting spectrum, with its characteristic positive and negative bands (known as Cotton effects), is highly sensitive to the molecule's stereochemistry.

The absolute configuration of a novel compound like this compound can be determined by comparing its experimental CD spectrum with that of a known, structurally similar compound. ffame.org Alternatively, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration (e.g., R or S). researchgate.net The correct absolute configuration is the one whose calculated spectrum matches the experimental one. researchgate.net For complex molecules, derivatization with a chromophore can enhance the CD signal, aiding in the analysis.

While specific experimental data for this compound is not available, a study on related N6-deoxyadenosine adducts demonstrated the use of CD spectroscopy to reassign their absolute configurations, highlighting the technique's importance. nih.govcaymanchem.com

Table 2: Parameters for Absolute Configuration Determination by CD Spectroscopy

| Parameter | Description | Expected Data for this compound |

|---|---|---|

| Wavelength (nm) | The range of UV-Vis light used. | Typically 200-400 nm |

| Molar Ellipticity [θ] (deg·cm²/dmol) | The intensity of the CD signal. | A plot showing positive and/or negative Cotton effects |

| Sign of Cotton Effects | Positive or negative peaks. | Critical for comparison with reference compounds or theoretical calculations |

| Method of Determination | The approach used to assign the configuration. | Comparison with known compounds or theoretical modeling |

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule and for quantitative analysis. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For this compound, the aromatic benzoyl and benzyloxy groups, along with the purine ring system, are the primary chromophores that absorb UV light. The UV-Vis spectrum would show one or more absorption maxima (λmax), which are indicative of the π → π* and n → π* electronic transitions within these aromatic systems.

This technique is also widely used for determining the concentration of a substance in solution, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength (usually λmax) and knowing the molar extinction coefficient (ε), the concentration can be accurately calculated. This is particularly important when preparing solutions for other spectroscopic studies or for the synthesis of oligonucleotides.

While the specific UV-Vis spectrum for this compound is not published, the related compound N6-benzoyl-2'-deoxyadenosine has a reported λmax of 281 nm. nih.gov The addition of the 8-benzyloxy group would likely cause a shift in this value.

Table 3: UV-Vis Spectroscopic Data

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| This compound | Not Available | Not Available | e.g., Ethanol |

| N6-benzoyl-2'-deoxyadenosine | 281 nih.gov | Not Available | Not specified |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

When this compound is incorporated into an oligonucleotide, the CD spectrum becomes even more informative. The helical structure of the DNA duplex is itself chiral, producing a characteristic CD signature. The introduction of a modified nucleoside can alter this structure, and these changes are reflected in the CD spectrum. For instance, the substitution of a standard nucleoside with a bulky adduct can induce local distortions in the DNA helix, which can be monitored by changes in the CD bands.

Studies on oligonucleotides containing other modified nucleosides, such as 6-N-(benzothiazol-2-yl)deoxyadenosine, have shown that these modifications can induce strong exciton (B1674681) coupling between the modifier groups, leading to distinct CD spectra that are sensitive to the helicity of the structure. Similarly, the incorporation of 8-bromo-2'-deoxyguanosine (B1139848) has been shown to stabilize the Z-form of DNA, a conformational change readily detected by CD spectroscopy. caymanchem.com

Table 4: Representative CD Spectroscopic Data for a Modified Oligonucleotide

| Sample | Key CD Bands (nm) | Interpretation |

|---|---|---|

| Unmodified Oligonucleotide | Positive band ~275 nm, Negative band ~245 nm | Characteristic of B-form DNA |

| Oligonucleotide with this compound | Not Available | Changes in the CD spectrum would indicate structural perturbations |

Theoretical and Computational Studies of N6 Benzoyl 8 Benzyloxy 2 Deoxyadenosine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine at the atomic level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure, conformational landscape, and reactivity. By solving approximations of the Schrödinger equation, researchers can gain insights into molecular orbitals, predict stable geometries, and estimate properties such as pKa values, all of which are crucial for understanding the behavior of this modified nucleoside. While direct computational studies on this compound are not extensively available in the public domain, a comprehensive understanding can be constructed by drawing parallels with theoretical investigations of its constituent functionalized components, namely N6-benzoyladenine and 8-alkoxypurines.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is fundamentally shaped by the interplay of its three key components: the purine (B94841) core, the N6-benzoyl group, and the 8-benzyloxy substituent. The distribution of electrons within the molecule, and consequently its chemical reactivity, is described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The N6-benzoyl group, being an electron-withdrawing group, is expected to lower the energy of the HOMO and LUMO of the adenine (B156593) ring. This is a consequence of the delocalization of the lone pair of electrons on the N6 nitrogen into the benzoyl moiety's carbonyl group. This delocalization can be expected to influence the hydrogen bonding capabilities of the purine base.

The 8-benzyloxy group, with its oxygen atom directly attached to the C8 position of the purine, introduces an electron-donating character through resonance. This is anticipated to raise the energy of the HOMO, potentially making the C8 position more susceptible to electrophilic attack compared to an unsubstituted adenosine (B11128). The interplay between the electron-withdrawing N6-benzoyl group and the electron-donating 8-benzyloxy group creates a unique electronic profile for this molecule.

A hypothetical representation of the HOMO-LUMO energy gap for related purine derivatives is presented in Table 1. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Adenosine | -5.8 | -1.2 | 4.6 |

| N6-Benzoyladenine Derivative (Hypothetical) | -6.1 | -1.5 | 4.6 |

| 8-Alkoxypurine Derivative (Hypothetical) | -5.6 | -1.1 | 4.5 |

| N6-Benzoyl-8-benzyloxyadenine Derivative (Hypothetical) | -5.9 | -1.4 | 4.5 |

Conformational Analysis of the Nucleoside and its Rotamers

The three-dimensional structure of this compound is characterized by several key conformational degrees of freedom. These include the puckering of the deoxyribose sugar ring, the rotation around the glycosidic bond (χ), and the orientation of the N6-benzoyl and 8-benzyloxy groups.

The deoxyribose ring typically adopts one of two major conformations: C2'-endo (South) or C3'-endo (North). In B-form DNA, the C2'-endo conformation is prevalent. The presence of bulky substituents at the C8 position of the purine ring has been shown to influence the sugar pucker.

Rotation around the glycosidic bond defines the syn and anti conformations of the nucleoside. In the anti conformation, the bulky part of the purine base is positioned away from the sugar, which is the more common conformation for standard purine nucleosides in B-DNA. However, the presence of a large substituent at the C8 position, such as the benzyloxy group, can create steric hindrance with the sugar, favoring the syn conformation.

The N6-benzoyl group also possesses rotational freedom around the N6-C(benzoyl) bond. The preferred orientation will be a balance between steric interactions and the electronic effects of delocalization. Similarly, the benzyloxy group has rotational freedom around the C8-O and O-CH2 bonds.

A summary of the expected conformational preferences is provided in Table 2.

| Conformational Parameter | Preferred Conformation | Influencing Factors |

|---|---|---|

| Sugar Pucker | C2'-endo or C3'-endo | Electronic and steric effects of substituents |

| Glycosidic Torsion (χ) | syn or anti | Steric bulk of the 8-benzyloxy group |

| N6-Benzoyl Orientation | Planar with purine ring (for delocalization) | Steric hindrance with neighboring groups |

| 8-Benzyloxy Orientation | Dependent on packing and solvent interactions | Steric and electronic effects |

Protonation States and pKa Predictions

The pKa values of a molecule describe its acidity or basicity and are crucial for understanding its behavior in different pH environments. For this compound, the primary sites of protonation are the nitrogen atoms of the purine ring. The pKa of the N1 position of adenosine is approximately 3.5.

The N6-benzoyl group, being electron-withdrawing, is expected to decrease the basicity of the adenine ring, thereby lowering the pKa of the N1 position. This is because the electron density on the ring nitrogens is reduced, making them less available for protonation.

Table 3 provides a hypothetical comparison of pKa values for related compounds.

| Compound | Protonation Site | Predicted pKa |

|---|---|---|

| 2'-Deoxyadenosine (B1664071) | N1 | ~3.5 |

| N6-Benzoyl-2'-deoxyadenosine (Hypothetical) | N1 | < 3.5 |

| 8-Benzyloxy-2'-deoxyadenosine (B584677) (Hypothetical) | N1/N7 | Slightly altered from 3.5 |

| This compound (Hypothetical) | N1 | Likely < 3.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing the exploration of their behavior over time in a simulated environment, such as in solution. These simulations can reveal how this compound and oligonucleotides containing this modified nucleoside behave, including their interactions with surrounding water molecules and ions.

Behavior of the Nucleoside and its Oligonucleotide Conjugates in Solution

When incorporated into an oligonucleotide, this compound can significantly influence the local and global structure of the DNA duplex. The bulky N6-benzoyl and 8-benzyloxy groups are likely to reside in the major and minor grooves of the DNA, respectively, depending on the syn or anti conformation of the nucleoside.

MD simulations can be used to study the conformational dynamics of the modified oligonucleotide, including the stability of the duplex, local structural perturbations, and changes in flexibility. The bulky substituents may cause distortions in the DNA backbone and affect the base pairing with the complementary strand. The simulations can also shed light on the preferred rotameric states of the benzoyl and benzyloxy groups within the context of the DNA duplex.

Interaction with Solvent Molecules and Counterions

The solvent environment plays a critical role in the structure and function of biomolecules. MD simulations explicitly model the interactions between the solute (this compound or its oligonucleotide conjugate) and the surrounding water molecules and counterions.

The benzoyl and benzyloxy groups introduce significant hydrophobic surface area to the nucleoside. MD simulations can reveal how water molecules organize around these hydrophobic regions, a phenomenon known as the hydrophobic effect. The carbonyl oxygen of the benzoyl group and the ether oxygen of the benzyloxy group can also act as hydrogen bond acceptors, and simulations can quantify the extent and dynamics of these hydrogen bonds with water.

Docking Studies